molecular formula C13H14BrN3O2S B11823326 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

Cat. No.: B11823326
M. Wt: 356.24 g/mol
InChI Key: SYAJHBSNUJGDTA-UHFFFAOYSA-N
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Description

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is a complex organic compound with a molecular formula of C13H14BrN3O2S This compound is characterized by the presence of an amino group, a benzyl group, a bromine atom, a methyl group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide typically involves multiple steps, including the introduction of the amino, benzyl, bromine, and sulfonamide groups onto the pyridine ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-benzyl-5-chloro-N-methylpyridine-3-sulfonamide
  • 4-Amino-N-benzyl-5-fluoro-N-methylpyridine-3-sulfonamide
  • 4-Amino-N-benzyl-5-iodo-N-methylpyridine-3-sulfonamide

Uniqueness

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C13H14BrN3O2S

Molecular Weight

356.24 g/mol

IUPAC Name

4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16)

InChI Key

SYAJHBSNUJGDTA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

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